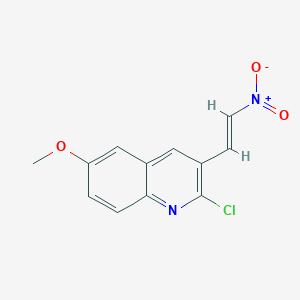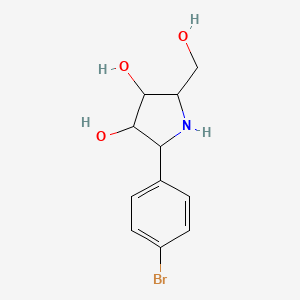
Vat Blue 42
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vat Blue 42 is a synthetic dye belonging to the class of vat dyes, which are known for their excellent fastness properties. These dyes are insoluble in water and require a reduction process to become soluble, allowing them to be applied to textiles. Vat Blue 42 is primarily used in the textile industry for dyeing cotton and other cellulosic fibers, providing a deep blue color with high resistance to washing and light.
準備方法
Synthetic Routes and Reaction Conditions: Vat Blue 42 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically begins with the nitration of anthraquinone to produce 1-nitroanthraquinone. This intermediate is then reduced to 1-aminoanthraquinone, which undergoes further reactions to form the final dye.
Industrial Production Methods: In industrial settings, the production of Vat Blue 42 involves large-scale chemical reactors where the nitration, reduction, and subsequent reactions are carried out under controlled conditions. The final product is purified and processed into a powder or paste form for use in dyeing applications.
Types of Reactions:
Reduction: Vat Blue 42 undergoes reduction to form its leuco (soluble) form, which can then be applied to textiles.
Oxidation: After application, the leuco form is oxidized back to its original insoluble form, fixing the dye onto the fiber.
Substitution: Various substituents can be introduced into the anthraquinone structure to modify the dye’s properties.
Common Reagents and Conditions:
Reducing Agents: Sodium hydrosulfite is commonly used to reduce Vat Blue 42 to its leuco form.
Alkaline Conditions: The reduction process requires an alkaline environment, typically achieved using sodium hydroxide.
Major Products Formed:
Leuco Form: The soluble form of Vat Blue 42, which is applied to textiles.
Insoluble Dye: The final product after oxidation, providing the desired color and fastness properties.
科学的研究の応用
Vat Blue 42 has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of vat dyes and their interactions with various substrates.
Biology: Employed in staining techniques for visualizing cellular structures.
Medicine: Investigated for potential therapeutic applications due to its chemical stability and interaction with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics, providing high-quality and durable coloration.
作用機序
The mechanism of action of Vat Blue 42 involves its reduction to a soluble leuco form, which can penetrate textile fibers. Upon oxidation, the dye reverts to its insoluble form, becoming firmly fixed within the fiber structure. This process ensures the dye’s excellent fastness properties, making it resistant to washing and light.
類似化合物との比較
Vat Blue 1 (Indigo): Another vat dye known for its use in denim dyeing. Unlike Vat Blue 42, Indigo is a naturally occurring dye.
Vat Green 1: A green vat dye with similar fastness properties but different color characteristics.
Vat Red 10: A red vat dye used for dyeing cellulosic fibers, offering similar fastness properties.
Uniqueness of Vat Blue 42: Vat Blue 42 stands out due to its deep blue color and excellent fastness properties. Its synthetic origin allows for precise control over its chemical structure and properties, making it a versatile dye for various applications.
特性
CAS番号 |
1327-81-7 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B1170049.png)


